Difference between Sweroside and 6'-O-beta-D-Apiofuranosylsweroside
Difference between Sweroside and 6'-O-beta-D-Apiofuranosylsweroside
This guide provides a rigorous technical comparison between Sweroside and its disaccharide derivative, 6'-O-
Technical Guide: Sweroside vs. 6'-O- -D-Apiofuranosylsweroside
Structural Architecture, Analytical Differentiation, and Pharmacological Logic
Executive Summary
Sweroside is a canonical secoiridoid glycoside and a primary bioactive marker in Lonicera japonica (Honeysuckle) and Swertia species. It functions as a hepatoprotective and anti-inflammatory agent, largely acting through its aglycone metabolite.
6'-O-
Chemical Architecture & Structural Causality
The fundamental difference lies in the glycosidic chain length and composition. This structural variance dictates the physicochemical properties (solubility, polarity) and the biological fate (hydrolysis) of the molecules.
Comparative Chemical Data
| Feature | Sweroside | 6'-O- |
| Class | Secoiridoid Monoglycoside | Secoiridoid Diglycoside |
| Formula | ||
| Mol.[1] Weight | ~358.34 g/mol | ~490.46 g/mol |
| Sugar Moiety | ||
| Aglycone | Sweroside aglycone (Ethenyl-pyranopyranyl) | Sweroside aglycone |
| Polarity | High | Very High (Due to extra hydroxyls from apiose) |
| Solubility | Soluble in MeOH, EtOH, | Highly soluble in |
Structural Diagram Logic
-
Sweroside: The glucose is attached to the C-1 position of the iridoid aglycone.
-
Apiofuranosyl Derivative: An apiose unit (a branched pentose sugar) is attached via a glycosidic bond to the 6'-hydroxyl group of the glucose unit of sweroside.
Key Insight: The addition of the apiose unit adds approximately 132 Da to the mass and significantly increases the topological polar surface area (TPSA), which reduces passive membrane permeability but enhances water solubility.
Pharmacological & Mechanistic Profile[2][3][4][5][6]
Sweroside: The Bioactive Core
Sweroside is extensively validated for its ability to inhibit the NF-
The Apiofuranosyl Variant: Metabolic Implications
The apiofuranosyl derivative acts as a "pre-prodrug." Before the active aglycone can be released, the terminal apiose sugar must first be cleaved, or the entire disaccharide unit must be processed.
-
Metabolic Delay: The presence of the terminal apiose may delay the release of the aglycone compared to sweroside, potentially extending the therapeutic window.
-
Gut Microbiota Specificity: Specific microbial enzymes (
-L-arabinofuranosidases or apiosidases) are required to cleave the apiose moiety.
Pathway Visualization: Metabolic Fate
The following diagram illustrates the stepwise hydrolysis required to activate these compounds.
Caption: Stepwise metabolic activation. The apiofuranosyl derivative requires an initial deglycosylation step to convert to Sweroside before releasing the active aglycone.
Analytical Differentiation (HPLC & MS)
Distinguishing these two compounds is critical during isolation. Their elution behavior in Reverse Phase HPLC (RP-HPLC) is predictable based on polarity.[2]
Chromatographic Behavior (RP-HPLC)
-
Stationary Phase: C18 (Octadecylsilane).
-
Mobile Phase: Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid).
-
Elution Order:
-
6'-O-
-D-Apiofuranosylsweroside: Elutes EARLIER . The additional sugar moiety makes it more polar, reducing its interaction with the hydrophobic C18 chains. -
Sweroside: Elutes LATER . Being less polar than the diglycoside, it is retained longer.
-
Mass Spectrometry (ESI-MS)
-
Sweroside (
): m/z ~359. -
Apiofuranosyl Derivative (
): m/z ~491. -
Fragmentation Pattern:
-
Sweroside will show a loss of 162 Da (Glucose unit) to yield the aglycone.
-
The derivative will typically show a sequential loss of 132 Da (Apiose) to yield the sweroside ion (m/z 359), followed by the loss of 162 Da (Glucose).
-
Experimental Protocols
Protocol A: Targeted Isolation from Lonicera japonica
This workflow is designed to separate the polar diglycoside from the monoglycoside.
Reagents:
-
Methanol (HPLC Grade)
-
n-Butanol
-
Diaion HP-20 or Macroporous Resin (D101)
-
Silica Gel (200-300 mesh)
-
ODS (Octadecylsilane) Gel
Step-by-Step Methodology:
-
Extraction: Reflux dried flower buds of L. japonica with 70% Ethanol (1:10 w/v) for 2 hours (x3). Combine and concentrate under vacuum to obtain a crude extract.
-
Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (to remove non-polar flavonoids).
-
Enrichment: Extract the remaining aqueous layer with n-Butanol . This fraction contains both Sweroside and the Apiofuranosyl derivative.
-
Macroporous Resin: Load the n-BuOH fraction onto a D101 resin column.
-
Wash with
(remove sugars/salts). -
Elute with 30% EtOH (Target Fraction).
-
Elute with 95% EtOH (Discard or save for other compounds).
-
-
Separation (Critical Step): Subject the 30% EtOH fraction to a Silica Gel column.
-
Elute with a gradient of
(9:1 5:1). -
Sweroside typically elutes in less polar fractions (e.g., 8:1).
-
Apiofuranosylsweroside elutes in more polar fractions (e.g., 6:1 or 5:1).
-
-
Purification: Final purification via Semi-preparative HPLC (C18 column, MeOH:
35:65).
Workflow Visualization
Caption: Isolation logic highlighting the polarity-based separation of the two glycosides.
References
-
Sweroside Pharmacology & Anti-inflamm
- Title: Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical prospects.
- Source: PMC (PubMed Central)
-
URL:[Link]
-
Chemical Structure & Properties of Sweroside
- Title: (-)-Sweroside | C16H22O9 | CID 161036
- Source: PubChem
-
URL:[Link]
- Identification of 6'-O- -D-Apiofuranosylsweroside Title: 6'-O-beta-D-Apiofuranosylsweroside | Glycoside Source: MedChemExpress
-
HPLC Separ
-
Isolation of Iridoids
- Title: Study on the isolation of active constituents in Lonicera japonica and the mechanism of their anti-upper respir
- Source: PMC (PubMed Central)
-
URL:[Link]



